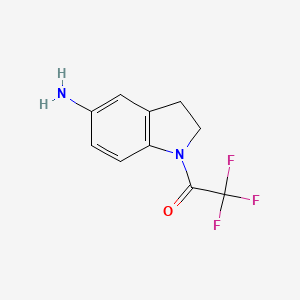

1-(5-Aminoindolin-1-yl)-2,2,2-trifluoroethanone

Description

Historical Context and Development

The development of this compound emerged from the broader historical trajectory of organofluorine chemistry, which gained momentum during the mid-20th century as synthetic methodologies for incorporating fluorine atoms into organic frameworks became more sophisticated and accessible. The compound's designation with Chemical Abstracts Service number 790677-27-9 reflects its formal registration and recognition within the chemical literature, marking its entry into the documented realm of synthetic organic compounds. The historical context of this compound is intrinsically linked to the evolution of trifluoroacetylation methodologies, particularly those involving indole and indoline substrates, which have been systematically investigated since the 1970s and 1980s.

The synthetic accessibility of this compound has been facilitated by advances in trifluoroacetylation chemistry, specifically the development of efficient protocols for the selective functionalization of indoline derivatives. Research has demonstrated that the trifluoroacetylation of indoles and related heterocycles can be achieved through various mechanistic pathways, with experimental evidence supporting the formation of stable ion pair intermediates during the reaction process. These mechanistic insights have contributed to the optimization of synthetic routes leading to compounds such as this compound, enabling researchers to access these valuable molecular architectures with improved efficiency and selectivity.

The compound's emergence within the chemical literature also reflects the growing recognition of fluorinated heterocycles as privileged structures in medicinal chemistry and materials science. The systematic investigation of indoline derivatives bearing trifluoromethyl groups has revealed their potential as versatile scaffolds for drug discovery, leading to increased interest in compounds like this compound as both synthetic targets and biological probes. This historical development has been further accelerated by the availability of commercial suppliers and the establishment of reliable synthetic protocols, making these compounds more accessible to the broader research community.

Significance in Organofluorine Chemistry

The significance of this compound within the context of organofluorine chemistry stems from its embodiment of fundamental principles governing carbon-fluorine bond behavior and their impact on molecular properties. Fluorine, as the most electronegative element in the periodic table, forms the strongest bonds in organic chemistry when bound to carbon, creating highly polarized carbon-fluorine bonds characterized by substantial electrostatic attraction between the partially positive carbon and partially negative fluorine atoms. This polarization suppresses lone pair donation from fluorine, resulting in weak coordination behavior that distinguishes fluorinated compounds from their non-fluorinated analogs.

The trifluoromethyl group present in this compound exemplifies the unique electronic characteristics that make organofluorine compounds valuable in various applications. The three fluorine atoms within the trifluoromethyl group create a highly electron-withdrawing functionality that significantly influences the electronic distribution throughout the molecule, affecting both the reactivity of adjacent functional groups and the overall physicochemical properties of the compound. This electronic perturbation is particularly pronounced in the context of the adjacent carbonyl group, where the electron-withdrawing nature of the trifluoromethyl group enhances the electrophilic character of the carbonyl carbon.

| Property | Impact of Trifluoromethyl Group |

|---|---|

| Bond Strength | C-F bonds are the strongest in organic chemistry |

| Electronegativity | Fluorine is most electronegative element |

| Electronic Effect | Strong electron-withdrawing character |

| Molecular Stability | Enhanced thermal and metabolic stability |

| Polarity | Increased molecular dipole moment |

The compound's significance is further enhanced by its representation of advanced synthetic methodologies in organofluorine chemistry, particularly those involving the controlled introduction of trifluoromethyl groups into complex heterocyclic frameworks. Recent developments in metal-free reductive trifluoroethylation and trifluoroacetylation of indoles have demonstrated the feasibility of constructing such molecular architectures using bench-stable and readily available reagents, highlighting the practical accessibility of these synthetic transformations. These methodological advances have expanded the scope of organofluorine chemistry, enabling the preparation of increasingly complex fluorinated molecules for various research and industrial applications.

Classification as a Trifluoromethyl Ketone Derivative

The classification of this compound as a trifluoromethyl ketone derivative places it within a well-established and extensively studied class of organofluorine compounds that have demonstrated remarkable utility across multiple scientific disciplines. Trifluoromethyl ketones, commonly abbreviated as trifluoromethyl ketones in the literature, are distinguished by their characteristic structural motif consisting of a carbonyl group directly bonded to a trifluoromethyl group, creating a highly electrophilic center that is particularly susceptible to nucleophilic attack. The high electronegativity of the three fluorine atoms makes the carbonyl carbon of these compounds exceptionally reactive toward nucleophiles, a property that has been extensively exploited in the design of enzyme inhibitors and other bioactive molecules.

The mechanistic behavior of trifluoromethyl ketones in biological systems is particularly noteworthy, as these compounds can form covalent adducts with nucleophilic residues in enzyme active sites, leading to potent and often irreversible inhibition. Research has demonstrated that trifluoromethyl ketones function as effective inhibitors of both serine and cysteine proteases through the formation of hemiketal or hemithioketal adducts, respectively, with the nucleophilic hydroxyl or thiol groups present at the enzyme active sites. This reactivity profile has made trifluoromethyl ketones valuable tools for studying enzyme function and has led to their development as therapeutic agents targeting specific proteolytic enzymes.

The structural characteristics of this compound exemplify the versatility of the trifluoromethyl ketone motif when incorporated into heterocyclic frameworks. The presence of the indoline ring system provides additional sites for molecular recognition and binding interactions, while the amino group at the 5-position offers opportunities for further chemical modification and derivatization. This combination of reactive functionality and structural complexity makes the compound representative of advanced trifluoromethyl ketone derivatives that extend beyond simple aliphatic or aromatic analogs.

| Structural Feature | Chemical Significance |

|---|---|

| Trifluoromethyl Group | Strong electron-withdrawing character |

| Carbonyl Group | Electrophilic center for nucleophilic attack |

| Indoline Ring | Heterocyclic scaffold with biological relevance |

| Amino Group | Site for hydrogen bonding and further modification |

| Overall Architecture | Multifunctional molecular platform |

General Overview of Indoline-Based Fluorinated Compounds

Indoline-based fluorinated compounds represent a rapidly expanding class of molecules that combine the rich chemistry of the indoline heterocycle with the unique properties imparted by fluorine substitution, creating molecular architectures with enhanced biological activity, improved pharmacokinetic properties, and increased chemical stability. The indoline ring system, characterized by its saturated five-membered ring fused to a benzene ring and containing a nitrogen atom, provides a conformationally flexible scaffold that can accommodate various substitution patterns while maintaining favorable interactions with biological targets. The incorporation of fluorine atoms or fluorinated groups into indoline frameworks has emerged as a powerful strategy for modulating the electronic properties, metabolic stability, and binding affinity of these compounds.

Recent research has highlighted the potential of indoline-based fluorinated compounds as multitarget therapeutic agents, with studies demonstrating their effectiveness as dual inhibitors of multiple enzyme systems. For example, investigations into indoline-based compounds as dual 5-lipoxygenase and soluble epoxide hydrolase inhibitors have revealed promising anti-inflammatory activities, with certain derivatives showing remarkable efficacy in both enzymatic assays and animal models of inflammation. These findings underscore the value of the indoline scaffold as a platform for developing compounds with complex pharmacological profiles and multiple mechanisms of action.

The synthetic accessibility of indoline-based fluorinated compounds has been significantly enhanced by the development of efficient methodologies for introducing fluorinated groups into indoline frameworks. Research has demonstrated that various synthetic approaches can be employed to construct these molecular architectures, including direct fluorination reactions, cross-coupling methodologies, and cascade reaction sequences that build complexity in a stepwise manner. The synthesis of specific indoline derivatives, such as 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives, has been achieved through well-defined synthetic pathways that provide access to these compounds in good yields and with acceptable purity levels.

| Compound Class | Structural Features | Applications |

|---|---|---|

| Simple Fluoroindolines | Basic indoline core with fluorine substitution | Building blocks and synthetic intermediates |

| Trifluoromethyl Indolines | Indoline bearing trifluoromethyl groups | Pharmaceutical candidates and biological probes |

| Sulfonyl Indoline Derivatives | Indoline with sulfonyl and fluorinated substituents | Antiviral and enzyme inhibitor applications |

| Complex Fluorinated Indolines | Multiple fluorinated groups and functional diversity | Advanced therapeutic agents and research tools |

Propriétés

IUPAC Name |

1-(5-amino-2,3-dihydroindol-1-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2O/c11-10(12,13)9(16)15-4-3-6-5-7(14)1-2-8(6)15/h1-2,5H,3-4,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVZNUFDVKYJRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)N)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Grignard Reaction with Trifluoroacetyl Compounds

One of the most effective and industrially viable methods involves the use of o-halonitrobenzene derivatives as starting materials, which undergo Grignard reactions with trifluoroacetyl compounds to introduce the trifluoroacetyl group ortho to the amino substituent after reduction of the nitro group.

Step A: Formation of Intermediate via Grignard Reaction

- Starting material: o-halonitrobenzene (e.g., 2-halo-5-nitro-substituted aromatic compounds)

- Reagent: freshly prepared phenylmagnesium bromide or magnesium chloride as Grignard reagent

- Trifluoroacetyl compound: various derivatives including trifluoroacetyl chloride or related reagents

- Solvent: ether solvents (tetrahydrofuran, diethyl ether, methyl tertiary butyl ether) or alkane solvents (pentane, hexane, heptane)

- Conditions: Stirring at low temperature (-40 to 25 °C) for 2-8 hours

- Outcome: Formation of trifluoroacetylated nitroaromatic intermediate (IV)

Step B: Reduction of Nitro Group to Amino Group

- Intermediate (IV) is dissolved in organic solvents such as toluene, ethanol, or tetrahydrofuran

- Hydrogenation is performed in the presence of a catalyst (commonly Pd/C or similar)

- Conditions: 20-80 °C, 0.1-1.5 MPa H₂ pressure, 8-26 hours

- Outcome: Conversion of nitro group to amino group yielding intermediate (V)

Step C: Chlorination and Final Transformation

- Intermediate (V) is treated with N-chlorosuccinimide (NCS) in the presence of dimethyl sulfoxide (DMSO) as catalyst

- Solvents: toluene, methylene chloride, chloroform, 1,2-dichloroethane, or N,N-dimethylformamide (DMF)

- Conditions: 0-60 °C for 8-20 hours

- Outcome: Formation of the target compound 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone or related derivatives

This route is notable for its simplicity, mild reaction conditions, and suitability for scale-up in industrial production.

Alternative Routes Involving Protection and Deprotection Strategies

Earlier methods involved protection of amino groups using di-tert-butyl dicarbonate or pivaloyl chloride, followed by trifluoroacetylation using trifluoroacetyl piperidine under strong bases like butyl lithium at very low temperatures (-40 °C). These methods are less favorable due to:

Electrophilic Aromatic Substitution and Halogenation

For related trifluoroethanone derivatives, nitration and halogenation of trifluoroacetophenones have been employed using fuming sulfuric acid and fuming nitric acid, followed by extraction and purification steps including fractional distillation under reduced pressure. These methods are more applicable to aromatic trifluoroethanones bearing halo substituents and can be adapted for related compounds.

Comparative Table of Preparation Methods

Detailed Research Findings and Notes

- The Grignard-based method is highlighted in recent patents as the most industrially feasible approach, balancing yield, purity, and operational simplicity.

- The use of N-chlorosuccinimide in the presence of DMSO as a catalyst allows selective chlorination, which is critical for preparing amino-substituted trifluoroethanones with high purity.

- Reaction monitoring by HPLC and purity assessment by quantitative $$ ^1H $$ NMR using internal standards (e.g., 1,1,2,2-tetrachloroethane) ensure product quality control.

- Fractional distillation under reduced pressure (e.g., 0.07 mbar) with Vigreux columns is effective for purifying trifluoroethanone derivatives after synthesis.

- Earlier synthetic routes involving trifluoroacetyl piperidine are less favored due to cost and operational complexity but provide useful mechanistic insights into trifluoroacetylation chemistry.

- The choice of solvents and temperature control is crucial for optimizing yields and minimizing side reactions during Grignard addition and subsequent transformations.

Analyse Des Réactions Chimiques

1-(5-Aminoindolin-1-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indoline derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction efficiency. The major products formed from these reactions depend on the specific reagents and conditions employed.

Applications De Recherche Scientifique

Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.

Medicine: Due to its enzyme inhibitory properties, it holds promise as a lead compound for the development of anti-inflammatory drugs.

Mécanisme D'action

The mechanism of action of 1-(5-Aminoindolin-1-yl)-2,2,2-trifluoroethanone involves the inhibition of enzymes like 5-lipoxygenase and soluble epoxide hydrolase. These enzymes play crucial roles in the biosynthesis of inflammatory mediators. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory molecules, thereby exerting its anti-inflammatory effects . The molecular targets and pathways involved include the arachidonic acid pathway and the epoxide hydrolase pathway.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

1-(5-Amino-2-Methylphenyl)-2,2,2-Trifluoroethanone

- CAS No.: 252580-33-9

- Molecular Formula: C₁₀H₁₀F₃NO

- Molecular Weight : 217.19 g/mol

- Key Features: This compound shares a trifluoroacetyl group and an aromatic amino substituent but lacks the indoline ring system. Its discontinued status (as per evidence ) suggests challenges in synthesis or scalability.

- Applications : Likely explored as a pharmaceutical intermediate, though specific bioactivity data are unavailable.

1-[4-(2-Aminoanilino)phenyl]-2,2,2-trifluoroethanone

- Molecular Formula : C₁₄H₁₁F₃N₂O

- Molecular Weight : 280.25 g/mol

- Key Features : Features a trifluoroacetyl group linked to a biphenylamine structure. X-ray crystallography reveals a dihedral angle of 70.84° between aromatic rings, with intermolecular N–H⋯O and N–H⋯F hydrogen bonds stabilizing the crystal lattice .

- Applications : Synthesized as a precursor for p38 MAP kinase inhibitors, highlighting its role in targeting inflammatory pathways .

1-(3-Tert-Butylphenyl)-2,2,2-Trifluoroethanone

- Molecular Formula : C₁₂H₁₃F₃O

- Molecular Weight : 230.23 g/mol

- Key Features : The tert-butyl group enhances hydrophobic interactions, making this compound a potent slow-binding inhibitor of human acetylcholinesterase (Ki = 1.4 nM) .

- Applications : Demonstrates the importance of bulky substituents in enhancing target binding and residence time.

1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone

- CAS No.: 32387-18-1

- Molecular Formula: C₁₀H₅BrF₃NO

- Molecular Weight : 292.05 g/mol

- Key Features : Incorporates an indole ring with a bromo substituent at the 5-position. The electron-deficient trifluoroacetyl group likely enhances electrophilic reactivity .

- Applications : Used as an intermediate in organic synthesis and drug development.

Data Table: Comparative Analysis

Research Findings and Trends

- Synthetic Strategies: Pd-catalyzed cross-coupling (e.g., Buchwald–Hartwig amination) is common for introducing amino groups . Phase-transfer catalysis (e.g., K₂CO₃/n-Bu₄PBr) enables efficient synthesis of trifluoroacetyl-indole derivatives .

- Bromo or chloro substituents (e.g., in Afoxolaner intermediates) improve metabolic stability and halogen bonding .

- Biological Activity :

- Trifluoroacetyl-containing compounds exhibit diverse pharmacological profiles, including kinase inhibition , acetylcholinesterase modulation , and antimicrobial activity .

Activité Biologique

1-(5-Aminoindolin-1-yl)-2,2,2-trifluoroethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial properties, anticancer effects, and other pharmacological activities. The findings are supported by various studies and case analyses.

Chemical Structure and Properties

The compound this compound features a trifluoroethanone moiety attached to an aminoindole structure. This unique combination enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related trifluoromethyl compounds, suggesting potential activity against various pathogens.

Table 1: Antimicrobial Activity of Trifluoromethyl Compounds

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | C. albicans | 64 µg/mL |

In a study evaluating similar structures, compounds demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, while showing variable effectiveness against Gram-negative strains . The selective permeability of these compounds through bacterial membranes may account for their varying efficacy.

Anticancer Activity

The anticancer potential of compounds derived from the aminoindole scaffold has been explored extensively. For instance, derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Lines

A recent study investigated the effects of a related compound on breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 10 µM, indicating a potent inhibitory effect on cell growth . Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Other Pharmacological Activities

In addition to antimicrobial and anticancer effects, this compound may possess other pharmacological activities. Research indicates potential anti-inflammatory properties linked to the modulation of cytokine production in vitro . This suggests that the compound could be beneficial in treating inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the primary synthetic methodologies for 1-(5-aminoindolin-1-yl)-2,2,2-trifluoroethanone, and how are reaction conditions optimized?

- Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with trifluoroethanone derivatives and boronic acids. Key optimizations include:

- Catalyst selection : Pd(PPh₃)₄ (5 mol%) in 1,4-dioxane/water (9:1 v/v) at 100°C .

- Substrate solubility : Low solubility is addressed using cosolvents (e.g., 10% v/v 1,4-dioxane) and reduced substrate concentrations (20 mM) to enhance reaction efficiency .

- Enzyme-assisted reduction : Alcohol dehydrogenases (ADHs) like Ras-ADH or evolved variants (evo-1.1.200) enable enantioselective bioreduction, requiring adjustments in enzyme loading (20 mM–100 mM) and reaction times (5–50 h) .

Q. How is this compound characterized structurally and functionally?

- Answer :

- Spectroscopic techniques : ¹H/¹⁹F NMR confirms regioselectivity and hydration states (e.g., geminal diol formation in hydrated forms) .

- Chromatography : HPLC or GC-MS validates purity and reaction progress.

- X-ray crystallography : Resolves stereochemistry in crystalline derivatives (e.g., ethanol solvates) .

Advanced Research Questions

Q. What computational strategies predict the binding interactions of this compound with biological targets?

- Answer :

- Molecular Dynamics (MD) and QM/MM simulations : Model enzyme-inhibitor interactions (e.g., acetylcholinesterase inhibition) by analyzing hydrogen bonding, π-π stacking, and electrostatic contributions .

- Docking studies : Identify key residues (e.g., Trp86 in acetylcholinesterase) for transition-state analog binding .

- Free energy calculations : Estimate binding affinities (ΔG) to prioritize derivatives for synthesis .

Q. How can contradictions in kinetic data from enzyme inhibition assays be resolved?

- Answer :

- Slow-binding kinetics : Use progress curve analysis over extended timeframes (hours) to distinguish between rapid equilibrium and slow-binding mechanisms .

- Competitive vs. non-competitive inhibition : Vary substrate concentrations and fit data to Lineweaver-Burk or Morrison equations .

- Solvent effects : Account for cosolvent impacts (e.g., 1,4-dioxane) on enzyme activity and substrate hydration .

Q. What strategies improve enantioselectivity in chemoenzymatic synthesis of derivatives?

- Answer :

- Enzyme engineering : Directed evolution of ADHs (e.g., evo-1.1.200) enhances selectivity for (R)- or (S)-alcohols via active-site mutations .

- Substrate modification : Introduce bulky substituents (e.g., bromophenyl groups) to sterically guide enzyme-substrate orientation .

- Hydration control : Stabilize geminal diol intermediates with trifluoromethyl groups to favor specific enantiomers during reduction .

Q. How is this compound applied in advanced analytical techniques like SERS-based sensing?

- Answer :

- Probe design : Conjugate 1-(4-aminophenyl)-2,2,2-trifluoroethanone derivatives with Raman reporters (e.g., 4-mercaptobenzonitrile) for pH/CO₃²⁻ sensing .

- Spectral analysis : Monitor intensity changes at 1077 cm⁻¹ (benzene ring vibrations) to quantify analyte interactions .

- Multiplexing : Combine with other probes (e.g., MBA) for simultaneous detection of multiple biomarkers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.